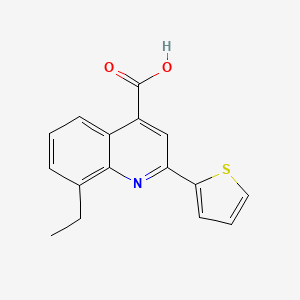![molecular formula C17H11F6N3O B2793249 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 478042-60-3](/img/structure/B2793249.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a significant compound in organic chemistry. This compound features a trifluoromethyl group which plays a crucial role in enhancing its biological activity and stability. Its unique structure, combining benzimidazole and phenylacetamide moieties, makes it a focal point for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of 2-(trifluoromethyl)-1H-1,3-benzimidazole: This is achieved by reacting o-phenylenediamine with trifluoroacetic acid under reflux conditions.
Acylation with 3-(trifluoromethyl)phenylacetic acid: The benzimidazole derivative is then acylated using 3-(trifluoromethyl)phenylacetic acid and an appropriate coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound might involve optimization of reaction conditions to enhance yield and purity, such as the use of continuous flow reactors to maintain precise control over temperature and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: Conversion to N-oxide forms.
Reduction: Transformation to deoxygenated derivatives.
Substitution: Electrophilic or nucleophilic substitution of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed include derivatives with modifications at the trifluoromethyl positions, leading to compounds with varied biological activities.
Applications De Recherche Scientifique
Chemistry: As a building block in organic synthesis.
Biology: Potential antiviral and anticancer agents.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action involves interaction with specific molecular targets:
Binding to enzymes or receptors: Influencing their activity or blocking their action.
Pathways: Modulating signal transduction pathways, often through hydrogen bonding or hydrophobic interactions with the trifluoromethyl groups.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other compounds like benzimidazole derivatives without the trifluoromethyl group, 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibits enhanced stability and biological activity.
Similar Compounds
1H-benzimidazole derivatives
N-phenylacetamide derivatives
Trifluoromethyl-substituted analogs
Each of these similar compounds shares some structural features but lacks the full suite of properties provided by the specific combination of benzimidazole and phenylacetamide moieties with trifluoromethyl groups.
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3O/c18-16(19,20)10-4-3-5-11(8-10)24-14(27)9-26-13-7-2-1-6-12(13)25-15(26)17(21,22)23/h1-8H,9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKZBQQAVOWQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2793168.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2793171.png)
![(2E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2793173.png)



![3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793179.png)
![7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793183.png)

![2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793185.png)

![5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid](/img/structure/B2793188.png)
![5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2793189.png)
